molecular formula C15H18BrN3O4S B3478508 2-bromo-3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

2-bromo-3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3478508
M. Wt: 416.3 g/mol
InChI Key: YWLWKWBYQUZBNU-UHFFFAOYSA-N
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Description

2-bromo-3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy groups, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Bromination: The starting material, 3,4,5-trimethoxybenzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 2-bromo-3,4,5-trimethoxybenzoic acid.

    Amidation: The brominated product is then converted to the corresponding benzamide by reacting with thionyl chloride to form the acid chloride, followed by reaction with 5-propyl-1,3,4-thiadiazol-2-amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy groups and the thiadiazole ring can participate in oxidation and reduction reactions, respectively, under appropriate conditions.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation/Reduction: Formation of corresponding oxidized or reduced products.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used in studies involving cell signaling pathways and molecular interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 2-bromo-3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects depends on its application:

    Biological Targets: It may interact with specific proteins or enzymes, inhibiting or modulating their activity.

    Pathways Involved: The compound could affect signaling pathways, such as those involving kinases or phosphatases, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3,4,5-trimethoxybenzamide: Lacks the thiadiazole ring, which may affect its biological activity and chemical reactivity.

    3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the bromine atom, which may influence its ability to undergo certain chemical reactions.

Uniqueness

2-bromo-3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the methoxy groups and thiadiazole ring contribute to its stability and potential biological activity.

This compound’s unique structure makes it a valuable candidate for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O4S/c1-5-6-10-18-19-15(24-10)17-14(20)8-7-9(21-2)12(22-3)13(23-4)11(8)16/h7H,5-6H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLWKWBYQUZBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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